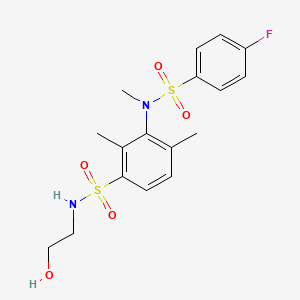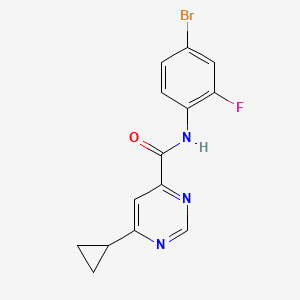
4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic molecule known for its potential applications in medicinal chemistry and biological research. This compound, characterized by its unique structure and functional groups, has piqued the interest of researchers due to its diverse reactivity and potential bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps, each with specific reaction conditions:
Starting Materials: The synthesis begins with commercially available precursors. The tetrahydroisoquinoline core is synthesized via Pictet-Spengler condensation.
Functional Group Introduction: Ethylsulfonyl and methanesulfonamide groups are introduced through nucleophilic substitution reactions.
Final Assembly: The 4-ethoxy substituent is added through alkylation, completing the compound’s structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimized routes to maximize yield and purity, often utilizing flow chemistry techniques and automated reactors to ensure consistency and scalability.
化学反応の分析
Types of Reactions: This compound undergoes a variety of chemical reactions:
Oxidation: Can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiol groups using appropriate reducing agents.
Substitution: The ethoxy group may be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically, reagents like hydrogen peroxide or peracids are used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Conditions vary but often involve strong bases or acids to facilitate the nucleophilic attack.
Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides, while substitution could replace the ethoxy group with another functional group.
科学的研究の応用
This compound finds applications across various fields:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of analogs for structure-activity relationship (SAR) studies.
Biology: Studied for its potential role as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as advanced polymers or coatings.
作用機序
The mechanism by which 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors, often binding at active sites to modulate activity.
Pathways Involved: May inhibit certain pathways involved in inflammation, cell proliferation, or signal transduction, depending on its precise bioactivity.
類似化合物との比較
4-ethoxy-N-(1-ethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
N-(2-ethylsulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
4-ethoxy-N-(2-ethylsulfonyl)-3-methylbenzenesulfonamide
Exploring such a complex compound uncovers not just the scientific nuances but also the potential for groundbreaking applications in various fields. How about we delve deeper into one of these aspects next?
特性
IUPAC Name |
4-ethoxy-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20-9-8-19(12-15(20)3)29(25,26)21-18-7-6-16-10-11-22(14-17(16)13-18)28(23,24)5-2/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWWMAFDFMHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine](/img/structure/B2744786.png)

![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)


